Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl-
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Overview
Description
Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- is a complex organic compound with the molecular formula C11H12N2O4. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- typically involves multiple steps, starting from the appropriate benzamide derivative. The process often includes acetylation and subsequent reactions with propargylamine under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are possible, especially at the acetyloxy and propynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
Salicylamide: Known for its analgesic and antipyretic properties.
Ethenzamide: Used as an analgesic and anti-inflammatory agent.
Uniqueness
Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its propynyl group, in particular, allows for unique interactions and reactions not observed in simpler benzamide derivatives .
Properties
CAS No. |
823235-08-1 |
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Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
[2-oxo-2-[2-(prop-2-ynylcarbamoyl)anilino]ethyl] acetate |
InChI |
InChI=1S/C14H14N2O4/c1-3-8-15-14(19)11-6-4-5-7-12(11)16-13(18)9-20-10(2)17/h1,4-7H,8-9H2,2H3,(H,15,19)(H,16,18) |
InChI Key |
MRIAIJAKKPHUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)NC1=CC=CC=C1C(=O)NCC#C |
Origin of Product |
United States |
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